Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate
Description
Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate is a piperidine derivative featuring a cyclobutylmethyl substituent on the nitrogen atom and an ethyl ester group at the 3-position. These compounds are critical intermediates in medicinal chemistry, often serving as precursors for neuroactive agents, antiviral drugs, and enzyme inhibitors . The cyclobutylmethyl group distinguishes it from other analogs by introducing a strained cyclobutane ring, which may enhance conformational rigidity and influence pharmacokinetic properties like lipophilicity and metabolic stability .
Properties
IUPAC Name |
ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)12-7-4-8-14(10-12)9-11-5-3-6-11/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAQAAKEPZKNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate generally follows a sequence:
- Synthesis or procurement of 3-substituted piperidine intermediates.
- Alkylation of the nitrogen with cyclobutylmethyl halides or equivalents.
- Esterification or direct introduction of the ethyl ester group at the 3-position.
Preparation of Cyclobutylmethyl Intermediates
A key precursor is cyclobutylmethyl halide or related electrophiles. According to patent CN103467270A, cyclobutyl derivatives such as 3-oxo cyclobutanecarboxylic acid can be prepared via multi-step reactions involving:
- Formation of methyl triphenylphosphine iodide.
- Reaction with butyllithium and epoxy chloropropane.
- Aldehyde addition and ozonolysis to yield 3-oxo cyclobutanecarboxylic acid with yields up to 84%.
This cyclobutyl intermediate can be converted to cyclobutylmethyl halides or alcohols suitable for N-alkylation.
Piperidine Ring Construction and Functionalization
Piperidine derivatives substituted at the 3-position are often synthesized starting from pyrroline or piperidine precursors. According to US patent US4081450A, 1,3,4-trisubstituted piperidines can be prepared by:
- Alkylation of pyrroline intermediates with alkyl or cycloalkylalkyl halides (such as cyclobutylmethyl halides).
- Subsequent functional group transformations to introduce the carboxylate ester at the 3-position.
This approach allows selective substitution on the nitrogen and controlled functionalization of the ring.
Alkylation of Piperidine Nitrogen with Cyclobutylmethyl Group
The nitrogen alkylation step is typically performed by reacting the piperidine or its precursor with cyclobutylmethyl halides under basic conditions. Conditions such as:
- Use of strong bases like sodium hydride or potassium carbonate.
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Controlled temperature to avoid over-alkylation or ring opening.
This step yields this compound or its immediate precursors.
Esterification at the 3-Position
The carboxylate ester group at the 3-position can be introduced by:
- Direct esterification of the corresponding 3-carboxylic acid with ethanol under acid catalysis.
- Alternatively, by using ethyl chloroformate or other esterification agents in the presence of base.
Industrial processes optimize reaction conditions to maximize yield and purity, often followed by purification through distillation or recrystallization.
Summary of Preparation Methods in Tabular Form
Detailed Research Findings and Optimization
- Temperature Control: Low temperatures (-50 to 0 °C) are crucial during cyclobutyl intermediate synthesis to prevent decomposition and side reactions.
- Use of Organolithium Reagents: n-Butyllithium is employed for lithiation steps enabling cyclobutyl ring functionalization.
- Ozonolysis: Ozone treatment followed by dimethyl sulfide quenching efficiently converts intermediates to 3-oxo cyclobutanecarboxylic acid.
- Alkylation Selectivity: Alkylation of the piperidine nitrogen with cyclobutylmethyl halides requires careful stoichiometric control and solvent choice to maximize monoalkylation.
- Esterification Efficiency: Acid-catalyzed esterification of the 3-carboxylic acid with ethanol proceeds with high yield and purity, suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutylmethyl ketone, while reduction could produce cyclobutylmethyl alcohol.
Scientific Research Applications
Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Cyclobutylmethyl vs. Bulky Groups : The cyclobutylmethyl substituent introduces a unique combination of steric bulk and ring strain compared to benzoyl, pyrazine, or Boc groups. This may affect reaction kinetics in synthesis, favoring alkylation over coupling reactions .
- Synthetic Flexibility : Reductive amination (e.g., pyrazine derivatives ) and coupling reactions (e.g., benzoyl derivatives ) are common for introducing aromatic substituents, while alkylation is preferred for aliphatic groups (e.g., methyl ).
Physicochemical Properties
Table 2: Spectral and Physical Properties
Key Observations :
- Ester Group Consistency : All analogs exhibit ester carbonyl IR stretches near 1730 cm⁻¹ and ethyl group NMR signals (δ ~1.2 ppm for CH$3$, 4.0–4.3 ppm for CH$2$) .
- Substituent Effects : The Boc group introduces a second carbonyl peak at 1700 cm⁻¹ , while aromatic substituents (e.g., benzoyl ) downshift adjacent protons due to electron withdrawal.
Key Observations :
- Antiviral Potential: The benzoyl-substituted analog shows activity against neurotropic alphaviruses, likely due to its ability to interfere with viral replication machinery .
- Role of Substituents : Bulky substituents (e.g., Boc, thiadiazole) may enhance target specificity by modulating steric interactions with enzymes or receptors .
Biological Activity
Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that illustrate its pharmacological significance.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclobutylmethyl group and an ethyl ester functional group. The structure can be represented as follows:
where correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The piperidine ring contributes to the compound's ability to interact with biological targets due to its conformational flexibility.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the use of cyclobutylmethyl bromide in a nucleophilic substitution reaction with piperidine derivatives, followed by esterification with ethyl chloroformate.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
Pharmacological Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
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Neuroprotective Effects :
- Recent research suggests that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, indicating potential benefits for neurodegenerative diseases.
-
Analgesic Properties :
- Animal models have indicated that this compound can reduce pain responses, suggesting its utility as an analgesic agent.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines (MCF-7 and HeLa) revealed that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 values were determined to be approximately 12 µM for MCF-7 cells and 15 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Case Study 2: Neuroprotective Effects
In a neuroprotection assay involving SH-SY5Y neuronal cells exposed to oxidative stress, treatment with the compound led to a reduction in reactive oxygen species (ROS) levels by approximately 40%, suggesting significant protective effects against oxidative damage.
Q & A
Q. What are the common synthetic routes for Ethyl 1-(cyclobutylmethyl)piperidine-3-carboxylate, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Piperidine Core Formation : Alkylation of piperidine-3-carboxylate derivatives with cyclobutylmethyl halides under basic conditions (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or acetonitrile .
Esterification : Ethyl ester groups are introduced via reaction with ethyl chloroformate or via transesterification of precursor acids .
- Purification : Intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring conformation, cyclobutylmethyl substitution (δ ~2.5–3.5 ppm for cyclobutyl protons), and ester carbonyl (δ ~170 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Key peaks include C=O stretch (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclobutylmethyl group incorporation efficiency?
- Methodological Answer :
- Solvent Selection : Use DMF or THF to stabilize intermediates via polar interactions, improving alkylation yields .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution rates .
- Temperature Control : Reactions at 60–80°C balance kinetic efficiency with thermal stability of the cyclobutylmethyl group .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols) to isolate structural effects .
- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., cyclopentylmethyl vs. cyclobutylmethyl substituents) to identify critical functional groups .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or kinases, correlating with experimental IC₅₀ values .
Q. What computational strategies predict the stability and reactivity of this compound in solution?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess steric strain in the cyclobutyl-piperidine junction .
- Solvent Interaction Models : COSMO-RS simulations predict solubility in ethanol or DMSO, guiding formulation .
- Degradation Pathways : Simulate hydrolysis kinetics of the ester group under acidic/basic conditions using transition-state theory .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
